[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride
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Overview
Description
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride is a heterocyclic organic compound with the molecular formula C15H27ClN2O2 and a molecular weight of 302.84 g/mol . It is known for its unique structure, which includes an azetidine ring and a butylcarbamate group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride typically involves the reaction of 3-ethylpent-1-yne with azetidine and butyl isocyanate in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The process includes the use of advanced reactors and purification techniques such as distillation and crystallization to obtain the final product with a purity of 96% .
Chemical Reactions Analysis
Types of Reactions
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Sodium hydroxide in aqueous solution at 50-60°C.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It is being explored as a candidate for drug development, particularly in the treatment of infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of microbial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride
Uniqueness
What sets [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its azetidine ring and butylcarbamate group contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
60752-80-9 |
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Molecular Formula |
C15H27ClN2O2 |
Molecular Weight |
302.84 g/mol |
IUPAC Name |
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride |
InChI |
InChI=1S/C15H26N2O2.ClH/c1-5-9-10-16-14(18)19-13-11-17(12-13)15(6-2,7-3)8-4;/h2,13H,5,7-12H2,1,3-4H3,(H,16,18);1H |
InChI Key |
OJCPMKXOTSVJRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC1C[NH+](C1)C(CC)(CC)C#C.[Cl-] |
Origin of Product |
United States |
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